- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Cas no 91652-78-7 (Senkyunolide C)

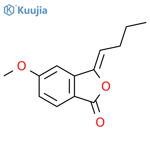

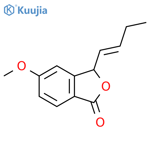

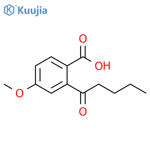

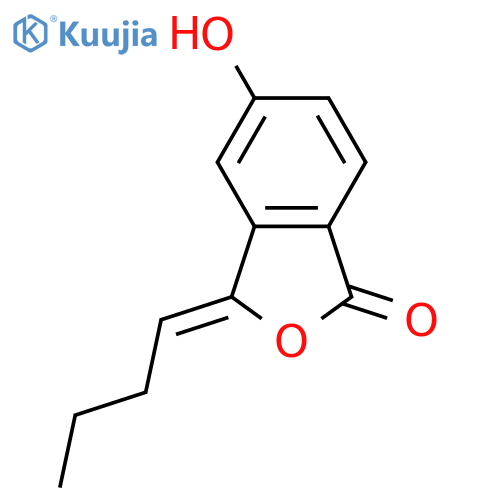

Senkyunolide C structure

상품 이름:Senkyunolide C

Senkyunolide C 화학적 및 물리적 성질

이름 및 식별자

-

- Senkyunolide C

- 5-hydroxy-3-butylidenephthalide

- senkyunolide-C

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone

- [ "" ]

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)

- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)

- SCHEMBL2639883

- CS-0016689

- Sekyuolide C

- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-

- 91652-78-7

- (Z)-5-Hydroxy-3-butylidene-phthalide

- AKOS032949102

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one

- SenkyunolideC

- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4

- HY-N1285

- DA-67541

- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one

- CHEBI:228936

- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one

-

- 인치: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-

- InChIKey: NRENRLOUWSVYIA-WCIBSUBMSA-N

- 미소: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

계산된 속성

- 정밀분자량: 204.07900

- 동위원소 질량: 204.078644241g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 2

- 복잡도: 283

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.8

- 토폴로지 분자 극성 표면적: 46.5Ų

실험적 성질

- 색과 성상: Powder

- 밀도: 1.319±0.06 g/cm3 (20 ºC 760 Torr),

- 비등점: 387.1±42.0 °C at 760 mmHg

- 플래시 포인트: 171.7±20.7 °C

- 용해도: 거의 녹지 않음(0.098g/l)(25ºC),

- PSA: 46.53000

- LogP: 2.70360

- 증기압: 0.0±0.9 mmHg at 25°C

Senkyunolide C 보안 정보

- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다

Senkyunolide C 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |

Senkyunolide C |

91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥2214.00 | 2024-04-25 | |

| TargetMol Chemicals | TN5812-1 ml * 10 mm |

Senkyunolide C |

91652-78-7 | 1 ml * 10 mm |

¥ 3330 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥4000.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN5812-5mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥ 3230 | 2024-07-19 | ||

| TargetMol Chemicals | TN5812-5 mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥ 3,230 | 2023-07-10 | |

| A2B Chem LLC | AH97262-5mg |

Senkyunolide C |

91652-78-7 | 94.0% | 5mg |

$577.00 | 2024-07-18 |

Senkyunolide C 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

참조

합성회로 2

반응 조건

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

참조

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

합성회로 3

반응 조건

참조

- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,

합성회로 4

반응 조건

1.1 Catalysts: Silver Solvents: Dimethylformamide

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

참조

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

합성회로 5

반응 조건

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 Solvents: Water

1.2 Solvents: Water

참조

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

합성회로 6

반응 조건

1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

참조

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

합성회로 7

반응 조건

참조

- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives, Synthetic Communications, 1997, 27(10), 1783-1791

합성회로 8

반응 조건

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

참조

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

합성회로 9

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

참조

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

합성회로 10

반응 조건

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

참조

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

합성회로 11

반응 조건

1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

참조

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

합성회로 12

반응 조건

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

참조

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

합성회로 13

반응 조건

1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

참조

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

- Methyl 4-methoxysalicylate

- Nonafluoro-1-butanesulfonyl Fluoride

- 4-Methoxy-N-phenylbenzamide

- Zinc, chloro-1-pentynyl-

- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-

- (E)-Pent-2-enal

- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-

- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-

Senkyunolide C Preparation Products

Senkyunolide C 관련 문헌

-

Hongling Yan,Yinlin Zhou,Fei Tang,Chengjiu Wang,Jing Wu,Changjiang Hu,Xiaofang Xie,Cheng Peng,Yuzhu Tan Food Funct. 2022 13 1092

91652-78-7 (Senkyunolide C) 관련 제품

- 17369-59-4(3-Propylidenephthalide)

- 72917-31-8(Z-Butylidenephthalide)

- 551-08-6(3-Butylidenephthalide)

- 351365-93-0(2-Chloro-6-(3-chlorophenyl)nicotinic acid)

- 41204-18-6(Ethyl 2,4-dichloro-α-hydroxybenzeneacetate)

- 1806255-45-7(6-(Chloromethyl)-3-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

- 2967-69-3(2-(2-fluoro-4-methylphenoxy)acetic acid)

- 1806781-77-0(Ethyl 2-(difluoromethyl)-3-iodopyridine-6-acetate)

- 1361511-56-9(2'-(Chloromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl)

- 1444863-60-8(N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide)

추천 공급업체

Shanghai Aoguang Biotechnology Co., Ltd

골드 회원

중국 공급자

대량

Changzhou Guanjia Chemical Co., Ltd

골드 회원

중국 공급자

대량

Zhejiang Brunova Technology Co., Ltd.

골드 회원

중국 공급자

대량

Nanjing jingzhu bio-technology Co., Ltd.

골드 회원

중국 공급자

대량

PRIBOLAB PTE.LTD

골드 회원

중국 공급자

시약